

Spectroscopic Analysis of Heptamidine Dimethanesulfonate: A Technical Guide

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Compound of Interest

Compound Name: *Heptamidine dimethanesulfonate*

Cat. No.: *B3028119*

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **Heptamidine dimethanesulfonate**, a potent S100B inhibitor. The document details predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines experimental protocols for acquiring such data, and presents a logical workflow for the analysis of this compound.

Introduction to Heptamidine Dimethanesulfonate

Heptamidine dimethanesulfonate is an aromatic diamidine that has shown promise in various therapeutic areas. A thorough understanding of its chemical structure and purity is paramount for its development as a pharmaceutical agent. Spectroscopic techniques such as NMR and MS are indispensable tools for the structural elucidation and characterization of this molecule. This guide presents a theoretical spectroscopic analysis based on the known chemical structure of **Heptamidine dimethanesulfonate** (Molecular Formula: $C_{23}H_{36}N_4O_8S_2$).

Predicted Spectroscopic Data

The following tables summarize the predicted 1H and ^{13}C NMR chemical shifts and a plausible mass spectrometry fragmentation pattern for **Heptamidine dimethanesulfonate**.

Disclaimer: The NMR data presented below is predicted based on the chemical structure of Heptamidine and has not been derived from experimental measurements. Actual experimental

values may vary.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ^1H NMR Data for **Heptamidine Dimethanesulfonate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8	d	4H	Aromatic Protons (ortho to amidine)
~7.0	d	4H	Aromatic Protons (meta to amidine)
~4.1	t	4H	-O-CH ₂ -
~2.8	s	12H	2 x CH ₃ -SO ₃ ⁻
~1.8	m	4H	-O-CH ₂ -CH ₂ -
~1.5	m	6H	-(CH ₂) ₃ - (central part of heptane chain)
(Broad)	s	8H	2 x -C(=NH)NH ₂

Table 2: Predicted ^{13}C NMR Data for **Heptamidine Dimethanesulfonate**

Chemical Shift (δ , ppm)	Assignment
~165	Amidine Carbon ($-\text{C}(=\text{NH})\text{NH}_2$)
~160	Aromatic Carbon (para to amidine, attached to -O)
~132	Aromatic Carbon (ortho to amidine)
~122	Aromatic Carbon (ipso, attached to amidine)
~115	Aromatic Carbon (meta to amidine)
~68	$-\text{O}-\text{CH}_2-$
~40	$\text{CH}_3-\text{SO}_3^-$
~32	$-\text{O}-\text{CH}_2-\text{CH}_2-$
~29	$-(\text{CH}_2)_3-$ (central part of heptane chain)
~26	$-\text{O}-\text{CH}_2-\text{CH}_2-\text{CH}_2-$

Predicted Mass Spectrometry (MS) Data

Table 3: Plausible ESI-MS Fragmentation Pattern for Heptamidine Cation

m/z (amu)	Proposed Fragment
369.27	$[\text{M}+\text{H}]^+$ (Heptamidine cation)
249.16	$[\text{M} - \text{C}_7\text{H}_{14}\text{O}]^+$
134.08	$[\text{H}_2\text{N}-\text{C}(=\text{NH})-\text{C}_6\text{H}_4-\text{O}]^+$
121.07	$[\text{H}_2\text{N}-\text{C}(=\text{NH})-\text{C}_6\text{H}_5]^+$

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Heptamidine dimethanesulfonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of **Heptamidine dimethanesulfonate** powder.
- Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
- Ensure the sample is fully dissolved. If necessary, gently vortex the solution.
- Filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Parameters:
 - Pulse Program: Standard single-pulse experiment (e.g., zg30).
 - Number of Scans: 16-64 (depending on concentration).
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: ~3-4 seconds.
 - Spectral Width: -2 to 12 ppm.
- ¹³C NMR Parameters:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay: 2 seconds.

- Acquisition Time: ~1-2 seconds.
- Spectral Width: 0 to 180 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a stock solution of **Heptamidine dimethanesulfonate** in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system, often with the addition of a small amount of formic acid (0.1%) to promote ionization.

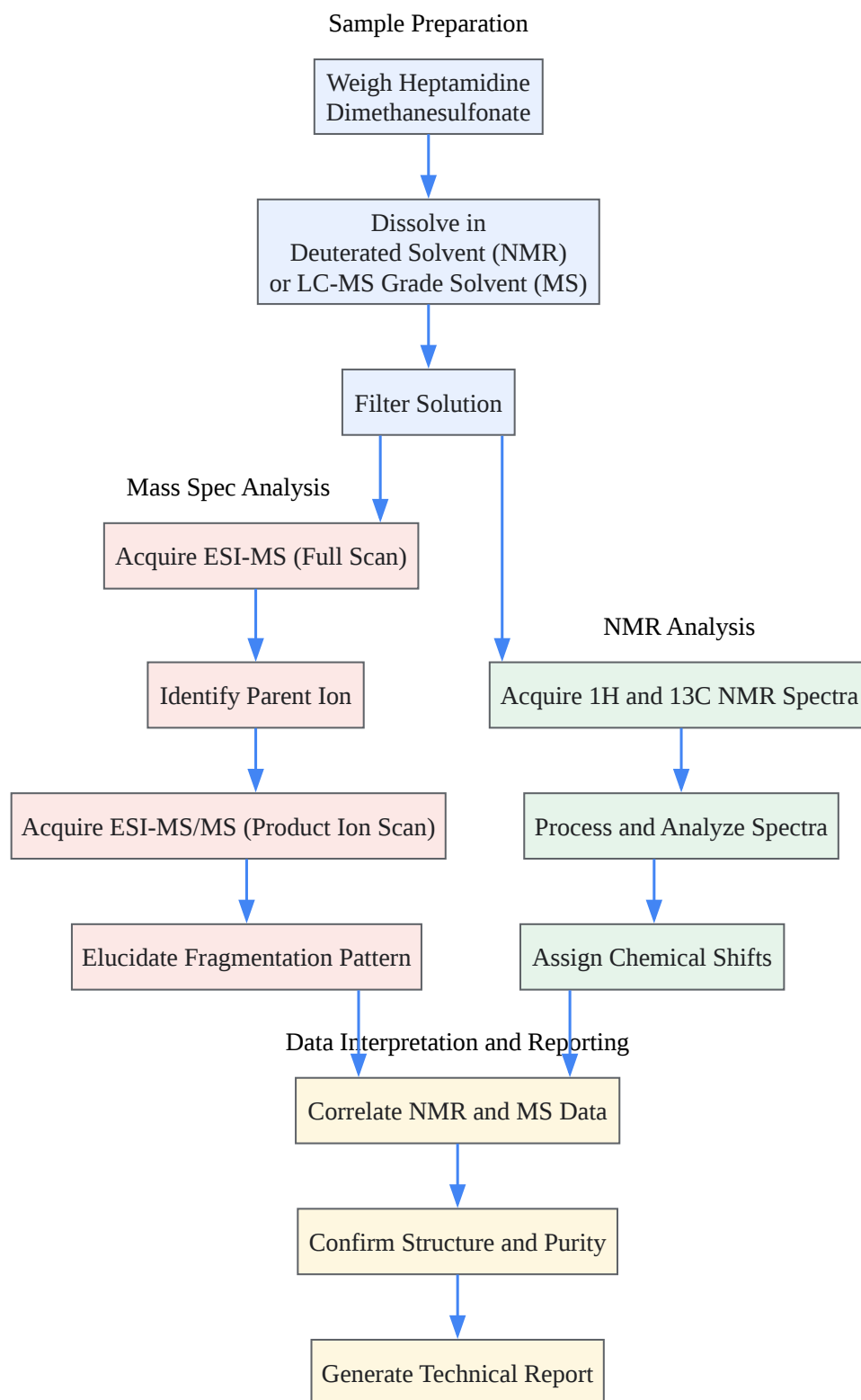
ESI-MS and ESI-MS/MS Acquisition:

- Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- ESI-MS (Full Scan) Parameters:
 - Ionization Mode: Positive.
 - Capillary Voltage: 3-4 kV.
 - Source Temperature: 100-150 °C.
 - Desolvation Gas Flow: 600-800 L/hr.
 - Mass Range: m/z 50-1000.
- ESI-MS/MS (Product Ion Scan) Parameters:
 - Select the precursor ion corresponding to the Heptamidine cation ($[M+H]^+$).
 - Collision Gas: Argon.

- Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe a range of fragment ions.
- Data Analysis: Analyze the full scan spectrum to identify the parent ion and the MS/MS spectrum to elucidate the fragmentation pattern.

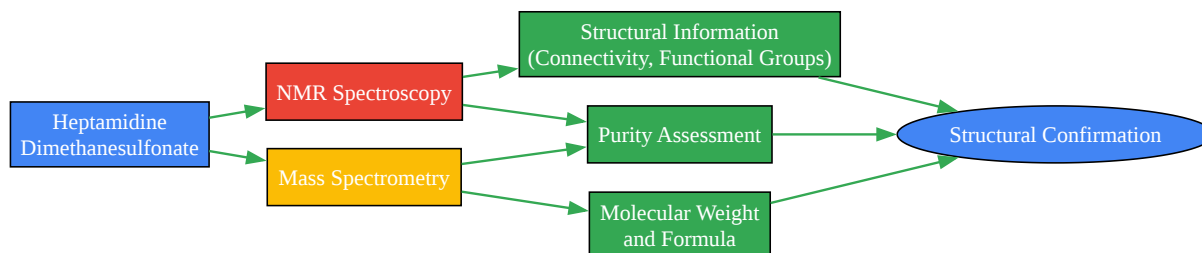
Workflow and Logical Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis and a conceptual representation of the analytical process.



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Caption: Workflow for the Spectroscopic Analysis of **Heptamidine Dimethanesulfonate**.



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Caption: Conceptual Diagram of Spectroscopic Analysis Logic.

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